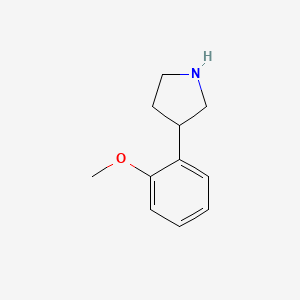

3-(2-Methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHSRVLRYZPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Methoxyphenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. As the pharmaceutical industry increasingly relies on robust, data-driven approaches for candidate selection, a thorough understanding of a molecule's fundamental characteristics is paramount. This document synthesizes predicted data with established experimental methodologies to offer researchers and drug development professionals a practical framework for evaluating this compound. Key parameters including lipophilicity (logP), ionization constant (pKa), and aqueous solubility are discussed in detail, supported by field-proven experimental protocols. The causality behind experimental choices and the significance of each property in the context of pharmacokinetics and pharmacodynamics are elucidated to provide actionable insights for preclinical development.

Introduction: The "Why" Behind Physicochemical Profiling

In modern drug discovery, the adage "fail fast, fail cheap" underscores the importance of early-stage candidate assessment. A molecule's success as a therapeutic agent is not solely dependent on its biological activity but is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These pharmacokinetic properties are, in turn, governed by fundamental physicochemical characteristics. Properties like lipophilicity, ionization, and solubility dictate a compound's ability to permeate biological membranes, interact with its target, and remain in circulation long enough to elicit a therapeutic effect.

This compound, a substituted pyrrolidine derivative, represents a structural motif found in numerous biologically active compounds. This guide serves as a foundational resource, detailing the critical physicochemical properties of this specific molecule. By explaining the theoretical underpinnings and providing robust experimental workflows, we aim to equip researchers with the knowledge to not only understand the data but also to generate reliable results in their own laboratories.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. Ambiguity in structure or nomenclature can lead to erroneous data interpretation and wasted resources.

The compound of interest is unambiguously identified as:

-

Systematic Name: this compound

-

Structure:

(Note: Image is a representation)

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 352312-64-2 | [3] |

| Molecular Weight | 177.24 g/mol | [1][4][5] |

| Monoisotopic Mass | 177.11537 Da | [2] |

Core Physicochemical Properties: A Triad of Influence

The interplay between lipophilicity, ionization state, and solubility forms the cornerstone of a compound's drug-like properties. This section delves into each parameter, providing both predicted values and the experimental means for their validation.

Lipophilicity: The Gateway to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. It is most commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD).

-

LogP refers to the partition coefficient of the neutral species between n-octanol and water.[6]

-

LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species.[7][8] For ionizable compounds like this compound, logD is the more physiologically relevant parameter.[8]

Predicted Lipophilicity:

Computational models provide a rapid first-pass assessment of lipophilicity.

-

Predicted XlogP: 1.6[2]

This moderate logP value suggests that the compound has a balanced character, potentially avoiding the pitfalls of both excessive hydrophilicity (poor membrane permeability) and excessive lipophilicity (poor aqueous solubility, high metabolic turnover).

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[7][9]

Causality & Rationale:

-

Solvent System: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are used. n-Octanol is the standard surrogate for biological lipid membranes, and pH 7.4 mimics physiological conditions.[9][10]

-

Pre-saturation: Both phases must be pre-saturated with each other for at least 24 hours to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[7]

-

Quantification: Analysis is typically performed by UV-Vis spectroscopy or, for greater sensitivity and specificity, by High-Performance Liquid Chromatography (HPLC).[9][10]

Step-by-Step Methodology:

-

Preparation: Prepare PBS at pH 7.4 and n-octanol. Mix them vigorously for 24 hours and allow the phases to separate completely.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and PBS. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient period (typically 2-4 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.

-

Sampling & Analysis: Carefully sample a precise volume from each phase. Analyze the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: The logD is calculated as: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Diagram 1: Experimental Workflow for Shake-Flask logD Determination

Caption: Workflow for logD determination via the shake-flask method.

Acidity/Basicity (pKa): The Driver of Ionization

The pKa, or acid dissociation constant, defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, the pyrrolidine nitrogen is the primary ionizable center. Its pKa dictates the compound's charge state across the physiological pH range, which profoundly impacts solubility, receptor binding (ionic interactions), and membrane permeability (only the neutral form readily crosses membranes).[12]

Predicted pKa:

-

Predicted Basic pKa: 9.19 ± 0.10 (for a structurally similar compound)[13]

This predicted pKa suggests that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications: while it may enhance aqueous solubility, it could limit passive diffusion across cell membranes.

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[14][15] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[12][14]

Causality & Rationale:

-

Titrant Choice: Since this compound is a weak base, the experiment involves acidifying the solution and then titrating with a strong base (e.g., NaOH).[12][14]

-

Ionic Strength: A constant ionic strength is maintained (e.g., with 0.15 M KCl) to ensure that activity coefficients remain stable, leading to a more accurate pKa determination.[12][14]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[14]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12][14]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water containing 0.15 M KCl.[14]

-

Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[12][14]

-

Titration: Place the solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[14]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). The inflection point of the curve marks the equivalence point.[15][16]

-

Replication: Perform the titration in triplicate to ensure reproducibility.[14]

Diagram 2: Ionization Equilibrium of this compound

Caption: The equilibrium between the protonated and neutral species.

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption. Poor aqueous solubility is a major cause of low bioavailability and drug development failure.[11][17]

-

Kinetic Solubility: Measured after a short incubation period (e.g., 1-2 hours) by adding a DMSO stock solution to an aqueous buffer. It reflects the solubility of a compound under non-equilibrium conditions and is suitable for high-throughput screening.[11][18][19]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by incubating excess solid compound in a buffer for an extended period (≥24 hours).[11][20]

Predicted Solubility: While a specific predicted value for this compound is not readily available, its chemical structure (basic nitrogen, moderate logP) suggests its solubility will be highly pH-dependent, with greater solubility at lower pH values where the cationic form dominates.

This assay is designed for rapid assessment in early drug discovery.[18][19]

Causality & Rationale:

-

DMSO Stock: Compounds are often stored in DMSO. This method mimics the direct dilution of a DMSO stock into an aqueous assay buffer, a common scenario in biological screening.[11][18]

-

Precipitation Detection: As the DMSO solution is diluted into the aqueous buffer, the compound may precipitate if its solubility limit is exceeded. This precipitate can be detected by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration or centrifugation.[11][19]

-

Analysis Method: Direct UV analysis of the filtrate is a common and rapid quantification method, provided the compound has a suitable chromophore.[11][18]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[17]

-

Plating: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a microtiter plate.[18]

-

Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired test concentrations.[18]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[11][18]

-

Separation: Use a filter plate to separate the precipitated (undissolved) compound from the soluble fraction.[11][18]

-

Quantification: Measure the concentration of the compound in the filtrate using a UV-Vis plate reader.[18] A calibration curve prepared from the DMSO stock is used to convert absorbance to concentration.

-

Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Diagram 3: Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility determination workflow.

Summary and Implications for Drug Development

The physicochemical profile of a compound provides a predictive lens through which its potential in vivo behavior can be assessed.

Table 2: Summary of Physicochemical Properties for this compound

| Parameter | Predicted Value | Significance in Drug Development |

| logP | 1.6 | Indicates balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding or poor solubility. |

| Basic pKa | ~9.2 | Compound will be mostly protonated and charged at physiological pH 7.4, enhancing aqueous solubility but potentially reducing passive membrane diffusion. |

| Aqueous Solubility | pH-dependent | Expected to be higher at acidic pH (e.g., stomach) and lower at neutral pH (e.g., intestine). Kinetic solubility assays are crucial for early assessment. |

Expert Insights: The predicted physicochemical profile of this compound presents a classic "balancing act" for drug developers. The basic pKa ensures that the compound will likely have sufficient aqueous solubility for formulation, particularly in the acidic environment of the stomach. However, its predominantly ionized state at intestinal pH may pose a challenge for passive absorption. The moderate logP of the neutral form is an advantage, suggesting that the fraction of the compound that is uncharged has a good propensity to cross lipid membranes.

Therefore, for this compound, formulation strategies might be explored to enhance absorption, or its primary application might be better suited for targets where high systemic exposure via passive diffusion is not the primary requirement. These data, when combined with in vitro permeability and metabolic stability assays, will form a robust foundation for making informed decisions in a drug discovery program.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. PubChemLite - this compound hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 352312-64-2 [amp.chemicalbook.com]

- 4. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. acdlabs.com [acdlabs.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chembk.com [chembk.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to 3-(2-Methoxyphenyl)pyrrolidine: Synthesis, Properties, and Applications in CNS Drug Discovery

This guide provides a comprehensive technical overview of 3-(2-Methoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest to the scientific community engaged in central nervous system (CNS) research and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The core structure features a methoxyphenyl group attached to the third carbon of the pyrrolidine ring. This structural arrangement, particularly the presence of the electron-donating methoxy group at the ortho position of the phenyl ring, is crucial for its interaction with biological targets.

The compound can exist as a racemic mixture or as individual enantiomers, each with distinct stereospecific interactions in biological systems.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [2][3] |

| CAS Number (Racemate) | 352312-64-2 | [1] |

| CAS Number (S)-enantiomer | 249746-88-1 | [4] |

| CAS Number (R)-enantiomer | 760931-90-6 | [5] |

Synthesis and Mechanism: A Modern Approach via Palladium-Catalyzed Hydroarylation

The synthesis of 3-aryl pyrrolidines has been a subject of extensive research due to their prevalence in bioactive molecules. A highly efficient and modern approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This method offers a direct and atom-economical route to the target compound, avoiding multi-step sequences that are often plagued by lower yields and complex purifications.

The key to this transformation is the reaction between an N-alkyl-Δ²-pyrroline and an aryl halide, such as 2-bromoanisole, in the presence of a palladium catalyst.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. A palladium(II) precatalyst, such as PdCl₂, is typically used. In the catalytic cycle, this is reduced in situ to the active Pd(0) species. A phosphine ligand, like tri(o-tolyl)phosphine (P(o-Tol)₃), is essential. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its electronic properties to facilitate the key steps of oxidative addition and reductive elimination.

A Lewis acid additive, such as copper(II) triflate (Cu(OTf)₂), has been shown to be crucial for promoting the reaction, likely by facilitating the ligand exchange of the halide for the pyrroline substrate on the palladium center. A base is required to neutralize the hydrogen halide formed during the catalytic cycle.

Self-Validating Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for palladium-catalyzed hydroarylation.

-

Inert Atmosphere Preparation: A dried Schlenk flask is charged with PdCl₂ (1-5 mol%), P(o-Tol)₃ (1.5-7.5 mol%), and Cu(OTf)₂ (1.1 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Anhydrous acetonitrile (MeCN) is added as the solvent, followed by the base (e.g., N,N-dimethylpiperazine, 5 equivalents), the N-alkyl-Δ²-pyrroline (1.5 equivalents), and 2-bromoanisole (1.0 equivalent). The use of an N-alkyl pyrroline, such as N-propyl, is important as N-H or N-acyl pyrrolines can be less predictable in this reaction.

-

Reaction Execution: The reaction mixture is heated to 100°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS to confirm the consumption of the limiting reagent (2-bromoanisole).

-

Workup and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the addition of aqueous ammonium chloride solution. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Predicted/Experimental Value | Source(s) |

| Boiling Point | 275.3 ± 33.0 °C (Predicted) | [1] |

| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (Conjugate Acid) | 10.13 ± 0.10 (Predicted) | [1] |

| LogP | 1.8 (Calculated for 2-(4-methoxyphenyl)pyrrolidine) | [6] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų (Calculated for isomers) | [3][7] |

Application in Drug Discovery: A Scaffold for CNS-Active Agents

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its substitution with an aryl group at the 3-position creates a core structure found in numerous CNS-active compounds.[8][9] The this compound motif is particularly significant for its potential to interact with key monoamine transporters and receptors.

Dopamine Receptor Antagonism

The dopamine system is a critical target for treating psychosis, schizophrenia, and substance use disorders.[10] The 3-arylpyrrolidine scaffold is a well-established pharmacophore for dopamine D3 receptor (D3R) ligands.[11] D3R antagonists are of particular interest as they may offer therapeutic benefits for conditions like opioid dependence without the side effects associated with broader-acting dopamine blockers.[9][12] The specific stereochemistry and substitution pattern on the pyrrolidine ring are critical for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor.[12]

Serotonin and Norepinephrine Reuptake Inhibition

Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are a major class of antidepressants used to treat major depressive disorder, anxiety, and neuropathic pain.[13] The mechanism involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters. Structurally related compounds, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines, have been identified as potent and balanced SNRIs.[14] This suggests that this compound is a highly relevant starting point or fragment for the design of novel SNRIs and potentially triple reuptake inhibitors (TRIs), which also modulate dopamine levels.[8][15]

Safety and Handling

As a research chemical, this compound should be handled exclusively by trained professionals in a controlled laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from related pyrrolidine compounds provide essential guidance.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

Hazards: Based on related structures, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[6][7] Pyrrolidine itself is a flammable liquid, so the derivative should be kept away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion

This compound is more than just a chemical entity; it is a key building block for the next generation of CNS therapeutics. Its efficient synthesis via modern catalytic methods makes it readily accessible for research. The inherent properties of its 3-arylpyrrolidine core position it as a prime candidate for scaffold-based drug design, particularly in the development of selective dopamine receptor antagonists and potent serotonin-norepinephrine reuptake inhibitors. For researchers in neuroscience and medicinal chemistry, this compound represents a valuable tool for probing complex biological systems and developing novel treatments for a range of neurological and psychiatric disorders.

References

- 1. This compound | 352312-64-2 [amp.chemicalbook.com]

- 2. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (R)-3-(2-methoxyphenyl)pyrrolidine | C11H15NO | CID 15029962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-(2-Methoxyphenyl)pyrrolidine

A Methodological Framework for the Characterization of Novel Chemical Entities

Introduction

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.[1][2][3] These parameters profoundly influence a compound's behavior in biological systems, affecting everything from absorption and distribution to efficacy and safety.[1][2][3] This guide uses 3-(2-Methoxyphenyl)pyrrolidine, a representative NCE, to present a comprehensive, methodological framework for its solubility and stability characterization.

While specific experimental data for this exact molecule is not extensively published, the principles and protocols detailed herein are universally applicable. This document is designed for researchers, scientists, and drug development professionals, providing the technical depth and causal reasoning necessary to design and execute a robust characterization plan for this, or any, NCE. We will explore the theoretical considerations derived from its structure, detail step-by-step experimental protocols, and outline the development of a stability-indicating analytical method—the cornerstone of reliable stability assessment.

Part 1: Physicochemical Landscape and Solid-State Characterization

Before embarking on solubility or stability studies, a foundational understanding of the molecule's solid-state properties is essential.[2] The arrangement of molecules in a solid form dictates properties like melting point, dissolution rate, and stability.[2] For this compound, this involves two key structural motifs: the pyrrolidine ring and the methoxyphenyl group.

-

Pyrrolidine Ring: This five-membered saturated heterocycle contains a secondary amine, conferring basicity to the molecule.[4] Its non-planar, puckered structure contributes to the molecule's three-dimensionality.[4] The nitrogen atom is a potential site for protonation, suggesting that the compound's aqueous solubility will be highly pH-dependent.

-

Methoxyphenyl Group: The aromatic ring is largely hydrophobic, while the methoxy group (-OCH₃) can participate in hydrogen bonding. Its presence suggests potential susceptibility to oxidative degradation.[5][6][7]

Initial Solid-State Analysis

A comprehensive solid-state characterization is the first step in any pre-formulation workflow.[8][9] It aims to identify the crystalline form (polymorphs), degree of crystallinity, and other physical properties that impact downstream development.[2][9]

Key Techniques Include:

-

Powder X-Ray Diffraction (PXRD): Used to identify the crystalline or amorphous nature of the solid and to distinguish between different polymorphic forms.[2]

-

Differential Scanning Calorimetry (DSC): Determines the melting point and detects phase transitions, providing information on the purity and crystalline form of the compound.[2]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to identify the presence of solvates or hydrates.[2]

-

Particle Size and Morphology Analysis: Techniques like laser diffraction or scanning electron microscopy (SEM) are used to characterize the particle size distribution and shape, which significantly influence dissolution rates.[9][10]

Part 2: A Systematic Approach to Solubility Determination

Solubility is a critical determinant of a drug's bioavailability.[1][3] Poor solubility can lead to unreliable results in biological assays and challenges in formulation development.[1][3] Therefore, solubility is assessed in two primary contexts: kinetic and thermodynamic.[11][12]

Kinetic Solubility Profiling

Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[1][11][12] This is highly relevant for in vitro assays where compounds are often introduced in this manner.[1][3]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry measures the light scattered by undissolved particles (precipitate) in a solution.[12][13][14]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[13]

-

Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[13] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[13]

-

Measurement: Use a laser nephelometer to measure the light scattering in each well.[14]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.[15]

Thermodynamic Solubility Profiling

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached. This is a more accurate and fundamental measure, crucial for formulation and preclinical development.[3][11] The gold-standard method is the shake-flask technique.[11][16]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous and organic solvents (e.g., water, PBS at various pH values, ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[1]

-

Quantification: Dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[11][17]

-

Data Reporting: The resulting concentration is the thermodynamic solubility, reported in units such as mg/mL or µg/mL.

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Purpose | High-throughput screening (early discovery) | Lead optimization, pre-formulation |

| Method | Nephelometry, Turbidimetry[12][13] | Shake-Flask[11][16] |

| Starting Material | DMSO stock solution[1][13] | Solid compound[11] |

| Incubation Time | Short (1-2 hours)[11][13] | Long (24-72 hours)[11] |

| Throughput | High | Low |

| Value | Apparent solubility, useful for ranking | True equilibrium solubility |

Part 3: Stability Assessment and Forced Degradation

Assessing the chemical stability of an NCE is a regulatory requirement and a scientific necessity to ensure its safety, quality, and efficacy over its shelf life.[18][19] The process begins with forced degradation (or stress testing) studies, which are designed to intentionally degrade the compound under harsh conditions.[19][20]

The objectives of forced degradation are to:

-

Identify potential degradation products.[19]

-

Elucidate degradation pathways.[19]

-

Develop and validate a stability-indicating analytical method .[18][21]

According to the International Council for Harmonisation (ICH) guideline Q1A(R2), stress testing should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.[20][22] The goal is to achieve a target degradation of 5-20% of the parent compound.[20][22]

Forced Degradation Protocols

1. Hydrolytic Degradation:

-

Acidic: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: Incubate a solution in 0.1 M NaOH at a similar temperature.

-

Neutral: Incubate a solution in water.

-

Rationale: The pyrrolidine ring or methoxy group could be susceptible to hydrolysis under extreme pH conditions.

-

2. Oxidative Degradation:

-

Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

3. Thermal Degradation:

-

Procedure: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Rationale: Assesses the intrinsic thermal stability of the solid form.

-

4. Photolytic Degradation:

-

Procedure: Expose a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

-

Rationale: Aromatic systems can be susceptible to photodegradation.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[18] It must be able to separate the API from all its degradation products and process impurities.[18][21] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[21][25]

Step-by-Step Development Process:

-

Initial Analysis: Analyze all stressed samples from the forced degradation study using a preliminary reversed-phase HPLC method, often with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradant masses.[21]

-

Method Optimization: Adjust chromatographic parameters (e.g., column type, mobile phase composition, gradient, pH, flow rate) to achieve baseline separation between the parent peak of this compound and all peaks corresponding to degradation products.[26]

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines.[18] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Site on this compound |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential for ether cleavage of the methoxy group. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Generally stable, but evaluation is necessary. |

| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the methoxyphenyl ring or the pyrrolidine nitrogen.[5][23][24] |

| Photolysis | ICH-compliant light source | Excitation of the aromatic ring leading to radical reactions. |

| Thermal (Solid) | 80°C, dry heat | Assesses overall molecular stability in the solid state. |

Conclusion

The characterization of solubility and stability is not merely a data collection exercise; it is a fundamental component of risk assessment and mitigation in drug development. For a novel compound like this compound, a systematic, hypothesis-driven approach is paramount. By first understanding the solid-state properties, then progressing through tiered solubility assessments (kinetic to thermodynamic), and finally using forced degradation studies to develop a robust stability-indicating method, researchers can build a comprehensive physicochemical profile. This profile is the bedrock upon which successful formulation strategies, reliable preclinical studies, and ultimately, safe and effective medicines are built. The methodologies outlined in this guide provide a validated and logical pathway to achieve this critical goal.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resource.aminer.org [resource.aminer.org]

- 8. Small Molecules - Solid State Research and Development - Eurofins Scientific [eurofins.com]

- 9. rroij.com [rroij.com]

- 10. youtube.com [youtube.com]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. benchchem.com [benchchem.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. youtube.com [youtube.com]

- 23. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure [mdpi.com]

- 24. jofamericanscience.org [jofamericanscience.org]

- 25. researchgate.net [researchgate.net]

- 26. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]

The Strategic Utility of 3-(2-Methoxyphenyl)pyrrolidine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, a critical aspect in the design of potent and selective drug candidates. This technical guide delves into the synthesis, characterization, and strategic applications of a particularly valuable building block: 3-(2-methoxyphenyl)pyrrolidine. We will explore its role in the construction of complex molecules, with a focus on its utility in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Introduction: The Significance of the 3-Arylpyrrolidine Motif

The 3-arylpyrrolidine framework is a key pharmacophore found in a multitude of compounds exhibiting a wide range of biological activities. The substitution pattern on the phenyl ring and the stereochemistry at the C3 position of the pyrrolidine ring are crucial determinants of a molecule's pharmacological profile. The 2-methoxy substitution, in particular, can influence a compound's lipophilicity, metabolic stability, and receptor binding interactions through steric and electronic effects.

Derivatives of 3-arylpyrrolidines have shown promise as ligands for a variety of CNS targets, including dopamine and serotonin receptors, making them attractive scaffolds for the development of treatments for neurological and psychiatric disorders.[3][4][5][6] The strategic incorporation of the this compound building block allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of novel drug candidates with improved efficacy and safety profiles.

Synthesis of this compound: A Practical Approach

While numerous methods exist for the synthesis of the pyrrolidine core, this section details a practical and adaptable protocol for the preparation of this compound. The presented synthesis is a multi-step process that can be adapted for the synthesis of a variety of 3-arylpyrrolidines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol

-

Materials: 2-bromoanisole, n-butyllithium, 1-(tert-butoxycarbonyl)pyrrolidin-3-one, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2-bromoanisole (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour to generate the corresponding aryllithium species.

-

Add a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the aryllithium solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol.

-

Step 2: Deoxygenation of 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol

-

Materials: 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol, triethylsilane, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol (1.0 equivalent) in dichloromethane at 0 °C, add triethylsilane (3.0 equivalents) followed by the dropwise addition of trifluoroacetic acid (5.0 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidine.

-

Step 3: Deprotection to yield this compound

-

Materials: 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidine, hydrochloric acid (4M in 1,4-dioxane), diethyl ether.

-

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidine (1.0 equivalent) in a minimal amount of diethyl ether.

-

Add hydrochloric acid (4M in 1,4-dioxane, 5.0 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours, during which a precipitate should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

-

The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.

-

Causality Behind Experimental Choices

-

Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is strategic. It is stable under the strongly basic conditions of the Grignard or aryllithium addition and can be readily removed under acidic conditions without affecting other functional groups.

-

Reductive Deoxygenation: The Barton-McCombie deoxygenation or a modification thereof is a reliable method for removing the tertiary alcohol. The use of triethylsilane and a strong acid like TFA provides a convenient and high-yielding alternative.

-

Salt Formation: The final product is often isolated as a hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil.[7]

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use as a building block. The following data are representative for the hydrochloride salt.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃, δ): Expected signals include aromatic protons in the range of 6.8-7.3 ppm, a singlet for the methoxy group around 3.8 ppm, and a series of multiplets for the pyrrolidine ring protons between 2.0 and 3.5 ppm. The exact chemical shifts and coupling patterns will depend on the specific isomer and the presence of the free base or a salt.

-

¹³C NMR (100 MHz, CDCl₃, δ): Expected signals include aromatic carbons (with the carbon bearing the methoxy group being the most downfield), a signal for the methoxy carbon around 55 ppm, and signals for the pyrrolidine carbons.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177, with characteristic fragmentation patterns for the pyrrolidine and methoxyphenyl moieties.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (for the free base, around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the CNS.

Ligands for Dopamine and Serotonin Receptors

Derivatives of 3-arylpyrrolidines are known to interact with dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease.[3][4][5][6] The 2-methoxy group can play a crucial role in modulating the affinity and selectivity of these ligands for different receptor subtypes.

Asymmetric Synthesis

The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of more complex molecules.[8] Enantiomerically pure forms of this building block can be prepared through various asymmetric synthesis strategies, including the use of chiral catalysts or chiral auxiliaries.

Representative Reaction: N-Arylation

A common and important reaction of this compound is its N-functionalization, for example, through N-arylation. This reaction allows for the introduction of a second aromatic ring, which can significantly impact the pharmacological properties of the resulting molecule.

Caption: Buchwald-Hartwig amination for N-arylation.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis and medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its unique structural features make it a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders. The ability to introduce diverse functionalities at the pyrrolidine nitrogen and the potential for stereoselective synthesis further enhance its utility in the design and construction of complex, biologically active molecules. As the demand for novel drug candidates with improved properties continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7731940B2 - Compositions and methods related to serotonin 5-HT1A receptors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. prepchem.com [prepchem.com]

- 8. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-(2-Methoxyphenyl)pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopy and the specific molecular architecture of the target compound. We will explore the causality behind experimental observations, outline validated protocols for data acquisition, and present the data in a clear, structured format to facilitate its use in structural elucidation and quality control.

Introduction: The Structural and Scientific Context

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its stereochemistry and substitution pattern are critical to its pharmacological activity. The attachment of a 2-methoxyphenyl group introduces specific electronic and steric properties that influence both its chemical reactivity and its interaction with biological targets.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure at an atomic level. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a holistic understanding of its spectroscopic signature.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptional tool for the rapid identification of functional groups. The structure of this compound contains a secondary amine, an aromatic ether, and both aliphatic and aromatic C-H bonds, each with a characteristic vibrational frequency.

Expected IR Absorption Profile

The key to interpreting the IR spectrum is to dissect the molecule into its constituent functional groups and predict their absorption bands.

-

N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the 3300-3500 cm⁻¹ region due to the N-H stretching vibration.[2][3] This peak is typically less broad and intense than the O-H stretch of an alcohol.[3][4]

-

C-H Stretches: Two distinct regions for C-H stretching are anticipated. Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidine ring and the methoxy group will present as stronger bands just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The benzene ring will produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): The C-O-C linkage of the methoxy group results in two characteristic stretches: a strong, prominent asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

-

C-N Stretch: The stretching vibration of the aliphatic C-N bond in the pyrrolidine ring is expected to produce a medium to weak absorption in the 1020-1250 cm⁻¹ range.[3]

-

N-H Bend: A bending (scissoring) vibration for the secondary amine may be visible in the 1500-1600 cm⁻¹ range, though it can sometimes be weak or obscured by aromatic ring absorptions.[4][5]

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3350 | Secondary Amine (N-H) | Stretch | Medium, Sharp |

| >3000 | Aromatic C-H | Stretch | Weak to Medium |

| <3000 | Aliphatic C-H | Stretch | Medium to Strong |

| 1450-1600 | Aromatic C=C | Ring Stretch | Medium, Sharp |

| ~1250 | Aryl Ether (C-O) | Asymmetric Stretch | Strong |

| ~1040 | Aryl Ether (C-O) | Symmetric Stretch | Medium |

| 1020-1250 | Aliphatic Amine (C-N) | Stretch | Weak to Medium |

| 690-770 | Ortho-substituted Aromatic | C-H Out-of-plane Bend | Strong |

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: Ensure the sample is free of solvent and water, as these can obscure key regions of the spectrum (especially the N-H and O-H stretching regions). The spectrum can be acquired on a neat liquid sample (as a thin film between two salt plates, e.g., NaCl or KBr) or on a solid sample dispersed in a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling).

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule.

-

Aromatic Protons (4H): The four protons on the ortho-disubstituted benzene ring will appear in the ~6.8-7.3 ppm region. Due to the substitution pattern, they will form a complex, coupled multiplet system.

-

Methoxy Protons (-OCH₃, 3H): A sharp, distinct singlet integrating to three protons is expected around 3.8 ppm.[6]

-

Pyrrolidine Protons (8H): This region will be the most complex due to overlapping signals and diastereotopicity.

-

C3-H (1H): The proton on the carbon bearing the methoxyphenyl group is a methine proton and will be deshielded by the aromatic ring. It will likely appear as a multiplet (a pentet or similar) around 3.3-3.6 ppm.

-

C2-H₂ and C5-H₂ (4H): The four protons on the carbons adjacent to the nitrogen atom will be deshielded and appear as complex multiplets between approximately 2.8 and 3.4 ppm.

-

C4-H₂ (2H): These two protons are further from the electron-withdrawing nitrogen and will appear further upfield, likely as a multiplet around 1.8-2.2 ppm.

-

-

Amine Proton (N-H, 1H): This proton will appear as a broad singlet, which can vary in chemical shift depending on concentration and solvent. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.[2]

¹³C NMR Spectrum Analysis

The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (6C): Six distinct signals are expected in the downfield region (110-160 ppm).

-

C-O (Methoxy-bearing carbon): The most downfield aromatic signal, around ~157 ppm.

-

C-Pyrrolidine (Pyrrolidine-bearing carbon): A quaternary carbon signal around ~130-135 ppm.

-

Four C-H aromatic carbons: Four distinct signals between ~110 and ~128 ppm.

-

-

Methoxy Carbon (-OCH₃, 1C): A sharp signal around 55-56 ppm is characteristic of an aromatic methoxy group.[7][8]

-

Pyrrolidine Carbons (4C):

-

C2 and C5: Carbons adjacent to the nitrogen, appearing in the range of 47-55 ppm.

-

C3: The methine carbon attached to the aromatic ring, expected around 38-45 ppm.

-

C4: The most upfield aliphatic carbon, appearing around 30-35 ppm.

-

Data Summary: Predicted NMR Chemical Shifts

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8-7.3 | Multiplet | 4H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.3-3.6 | Multiplet | 1H | C3-H (pyrrolidine) |

| ~2.8-3.4 | Multiplet | 4H | C2-H₂, C5-H₂ (pyrrolidine) |

| ~1.8-2.2 | Multiplet | 2H | C4-H₂ (pyrrolidine) |

| Variable | Broad Singlet | 1H | N-H |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157 | Ar C-O |

| ~130-135 | Ar C-Pyrrolidine |

| ~110-128 | Ar C-H (4 signals) |

| ~55-56 | -OCH₃ |

| ~47-55 | C2, C5 (pyrrolidine) |

| ~38-45 | C3 (pyrrolidine) |

| ~30-35 | C4 (pyrrolidine) |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). Set an appropriate spectral width and acquisition time.

-

To confirm the N-H proton, add one drop of D₂O, shake the tube, and re-acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Molecular Ion and Fragmentation Pathways

The molecular formula of this compound is C₁₁H₁₅NO, giving it a monoisotopic mass of 177.1154 g/mol . In an electron ionization (EI) spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. In a soft ionization technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be the base peak at m/z 178.

The fragmentation of the molecule is governed by the stability of the resulting ions. Key fragmentation pathways include:

-

Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom within the pyrrolidine ring leads to the formation of a stable iminium ion.

-

Benzylic Cleavage: The bond between the pyrrolidine ring (C3) and the aromatic ring is a benzylic position. Cleavage at this bond is highly favorable, leading to fragments corresponding to the pyrrolidine cation and the methoxyphenyl radical, or vice versa.

-

Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (·CH₃) to give an [M-15]⁺ ion or as a neutral formaldehyde molecule (CH₂O) via rearrangement to give an [M-30]⁺ ion.

Data Summary: Predicted Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion |

| 148 | [M - C₂H₅]⁺ | Loss of ethyl group from pyrrolidine |

| 120 | [M - C₃H₅N]⁺˙ | Loss of pyrrolidinyl radical |

| 108 | [C₇H₈O]⁺˙ | Methoxyphenyl fragment |

| 70 | [C₄H₈N]⁺ | Iminium ion from pyrrolidine ring cleavage |

Visualization: Mass Spectrometry Fragmentation

The following diagram illustrates a primary fragmentation pathway for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploring the Chemical Space of 3-(2-Methoxyphenyl)pyrrolidine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-aryl pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently associated with significant biological activity, particularly within the central nervous system. This technical guide delves into the exploration of the chemical space surrounding 3-(2-methoxyphenyl)pyrrolidine, a core motif with considerable potential for the development of novel therapeutic agents. With a primary focus on the modulation of dopamine receptors, this document provides a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of this class of compounds. Synthesizing insights from established literature, this guide is intended to empower researchers, scientists, and drug development professionals in their efforts to design and identify potent and selective ligands based on the this compound core.

Introduction: The Significance of the 3-Aryl Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the stereogenic centers that can be readily introduced allow for a nuanced three-dimensional exploration of pharmacophore space, a critical aspect in modern drug design. When substituted with an aryl group at the 3-position, the resulting 3-aryl pyrrolidine motif gives rise to a class of compounds with a diverse range of pharmacological activities.[2]

Notably, 3-aryl pyrrolidines have demonstrated significant potential as ligands for dopamine and serotonin receptors, making them attractive candidates for the treatment of various neurological and psychiatric disorders.[2] The strategic placement of substituents on both the aryl ring and the pyrrolidine nitrogen allows for the fine-tuning of receptor affinity and selectivity, offering a rich landscape for chemical exploration. This guide will specifically focus on the this compound core, a substitution pattern that has shown promise in the development of potent dopamine receptor ligands.

Strategic Synthesis of this compound Analogs

The efficient and stereoselective synthesis of this compound and its analogs is a critical first step in exploring their therapeutic potential. While various methods for the synthesis of 3-substituted pyrrolidines exist, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a robust and versatile strategy.[2][3][4] This approach allows for the direct and modular installation of the aryl moiety onto the pyrrolidine ring, facilitating the rapid generation of analog libraries.

General Synthetic Approach: Palladium-Catalyzed Hydroarylation

The palladium-catalyzed Mizoroki-Heck reaction of N-alkyl-2-pyrrolines with aryl bromides provides a direct route to 3-aryl pyrrolidines.[2] This method is operationally simple and demonstrates broad substrate scope, making it highly amenable to library synthesis for SAR studies.[4]

Conceptual Workflow for Palladium-Catalyzed Hydroarylation:

Caption: Palladium-catalyzed hydroarylation workflow.

Detailed Experimental Protocol: Synthesis of N-Propyl-3-(2-methoxyphenyl)pyrrolidine

The following protocol is a representative example of the synthesis of an N-substituted this compound analog via palladium-catalyzed hydroarylation.

Materials:

-

N-Propyl-2-pyrroline

-

2-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (1.5 mol%), and cesium carbonate (2.0 equiv).

-

Add anhydrous dioxane, followed by N-propyl-2-pyrroline (1.0 equiv) and 2-bromoanisole (1.2 equiv).

-

Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-propyl-3-(2-methoxyphenyl)pyrrolidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Targeting Dopamine Receptors

Analogs of this compound have shown significant affinity for dopamine receptors, particularly the D2 and D3 subtypes.[5][6] These G protein-coupled receptors are crucial targets for the treatment of a range of neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[7] Therefore, a key aspect of exploring the chemical space of these analogs is to determine their binding affinities and functional activities at these receptors.

Putative Signaling Pathway

The interaction of this compound analogs with D2-like dopamine receptors is anticipated to modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and the subsequent reduction of cyclic AMP (cAMP) levels.

Diagram of a Putative Signaling Pathway:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthetic Evolution of 3-(2-Methoxyphenyl)pyrrolidine: A Technical Guide for Drug Development Professionals

Abstract

The 3-(2-methoxyphenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous centrally active agents, particularly those targeting dopamine receptors. This technical guide provides a comprehensive overview of the discovery and historical development of this crucial building block. We will delve into the early synthetic approaches, trace the evolution to more sophisticated and stereoselective methodologies, and provide detailed protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthetic landscape and leverage this versatile scaffold in their own discovery programs.

Introduction: The Emergence of a Key Pharmacophore

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern drug discovery, appearing in over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with complex biological targets. The introduction of an aryl group at the 3-position, particularly a methoxy-substituted phenyl ring, has proven to be a highly effective strategy for modulating the pharmacological activity of various ligands, especially those targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

The 2-methoxyphenyl substituent, in particular, has been identified as a key feature in a number of potent and selective dopamine D2 and D3 receptor ligands.[2][3] This has driven significant interest in the development of efficient and scalable synthetic routes to this compound and its derivatives. This guide will chart the historical progression of these synthetic endeavors, from early, often low-yielding methods to the state-of-the-art catalytic and enantioselective approaches that are now the standard in the field.

Early Synthetic Strategies: Building the Foundation

While a definitive singular "discovery" of this compound in the historical literature is elusive, its emergence is intrinsically linked to the broader exploration of 3-arylpyrrolidines as potential therapeutic agents. Early synthetic approaches were often multi-step sequences characterized by classical cyclization and reduction reactions.

One of the foundational strategies for constructing the 3-arylpyrrolidine core involves the cyclization of a linear precursor containing the pre-formed aryl-carbon bond. A representative, albeit generalized, early approach would involve the following key steps:

-

Step 1: Precursor Synthesis: The synthesis would typically begin with a Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, or a similar conjugate addition, to introduce the carbon skeleton.

-

Step 2: Cyclization: Intramolecular cyclization, often through reductive amination or related condensation reactions, would then be employed to form the pyrrolidine ring.

-

Step 3: Reduction: Subsequent reduction of any remaining carbonyl or imine functionalities would yield the saturated pyrrolidine ring.

These early methods, while successful in producing the target scaffold, often suffered from drawbacks such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents (e.g., metal hydrides), and a lack of stereocontrol, resulting in racemic mixtures that required tedious chiral resolution.

The Rise of Catalytic Methods: A Paradigm Shift in Efficiency

The late 20th and early 21st centuries witnessed a revolution in synthetic organic chemistry with the advent of transition metal catalysis. These powerful tools offered unprecedented efficiency, selectivity, and functional group tolerance, transforming the synthesis of complex molecules like this compound.

Palladium-Catalyzed Hydroarylation: A Modern Mainstay

A significant breakthrough in the synthesis of 3-arylpyrrolidines came with the development of palladium-catalyzed hydroarylation reactions. Researchers demonstrated that N-alkyl pyrrolines can undergo a direct, palladium-catalyzed hydroarylation to furnish 3-arylpyrrolidines in a single step from readily available starting materials.[4] This approach represents a substantial improvement over classical methods in terms of atom economy and overall efficiency.

The general mechanism for this transformation is believed to involve a catalytic cycle that includes oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the pyrroline double bond into the palladium-aryl bond, and subsequent reductive elimination to yield the 3-arylpyrrolidine product and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of an N-Alkyl Pyrroline

Caution: This protocol should be carried out by a trained chemist in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

-

N-Alkyl-3-pyrroline

-

2-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

-

Add N-alkyl-3-pyrroline (1.0 eq), 2-bromoanisole (1.2 eq), and sodium tert-butoxide (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction is performed under an inert atmosphere.

-

Ligand: Triphenylphosphine is a common phosphine ligand used in palladium catalysis. It stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the reductive elimination step and regeneration of the active catalyst.

-

Solvent: Anhydrous toluene is used as a high-boiling, non-polar solvent that is compatible with the reaction conditions.

Data Presentation: Comparison of Synthetic Routes

| Method | Key Features | Advantages | Disadvantages | Typical Yields |